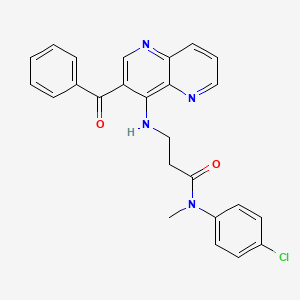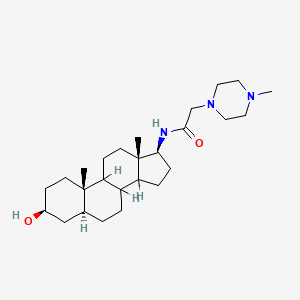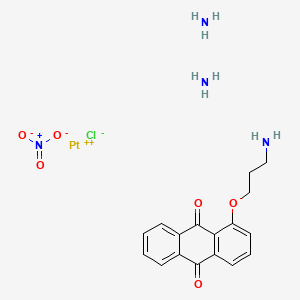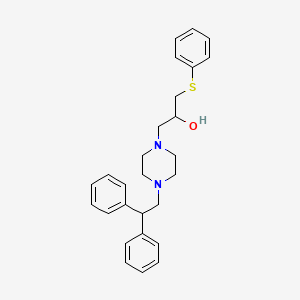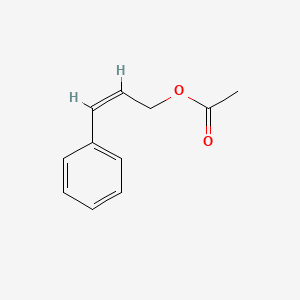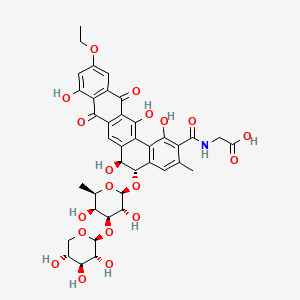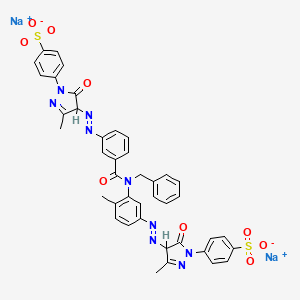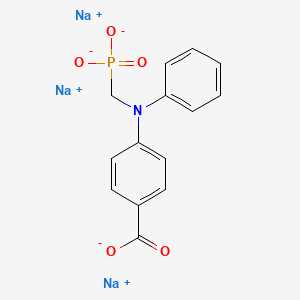
Trisodium 4-((phenylphosphonomethyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium 4-((phenylphosphonomethyl)amino)benzoate is a chemical compound with the molecular formula C14H11NNa3O5P. It is known for its unique structure, which includes a phenylphosphonomethyl group attached to an amino benzoate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trisodium 4-((phenylphosphonomethyl)amino)benzoate typically involves a multi-step process. One common method starts with the alkylation of 4-aminobenzoic acid with phenylphosphonomethyl chloride under basic conditions. This is followed by neutralization with sodium hydroxide to form the trisodium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium 4-((phenylphosphonomethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylphosphonomethyl group can be oxidized to form phosphonic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
Trisodium 4-((phenylphosphonomethyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mécanisme D'action
The mechanism of action of trisodium 4-((phenylphosphonomethyl)amino)benzoate involves its interaction with specific molecular targets. The phenylphosphonomethyl group can bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trisodium 4-((methylphosphonomethyl)amino)benzoate
- Trisodium 4-((ethylphosphonomethyl)amino)benzoate
- Trisodium 4-((propylphosphonomethyl)amino)benzoate
Uniqueness
Trisodium 4-((phenylphosphonomethyl)amino)benzoate is unique due to the presence of the phenyl group, which enhances its binding affinity to certain enzymes compared to its methyl, ethyl, and propyl counterparts. This makes it a more potent inhibitor in biochemical studies .
Propriétés
Numéro CAS |
182228-06-4 |
|---|---|
Formule moléculaire |
C14H11NNa3O5P |
Poids moléculaire |
373.18 g/mol |
Nom IUPAC |
trisodium;4-[N-(phosphonatomethyl)anilino]benzoate |
InChI |
InChI=1S/C14H14NO5P.3Na/c16-14(17)11-6-8-13(9-7-11)15(10-21(18,19)20)12-4-2-1-3-5-12;;;/h1-9H,10H2,(H,16,17)(H2,18,19,20);;;/q;3*+1/p-3 |
Clé InChI |
DYSSDVMVOCPSLZ-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)N(CP(=O)([O-])[O-])C2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






